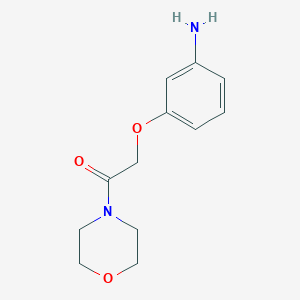

2-(3-Aminophenoxy)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Aminophenoxy)-1-morpholinoethanone is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of an aminophenoxy group attached to a morpholinoethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-1-morpholinoethanone typically involves the reaction of 3-aminophenol with 2-chloro-1-morpholinoethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of the chloroethanone, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminophenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminophenoxy)-1-morpholinoethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-Aminophenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Aminophenoxy)ethanol

- 1-(4-(4-Aminophenoxy)phenyl)ethanone

- 2-Aminophenol

Uniqueness

2-(3-Aminophenoxy)-1-morpholinoethanone is unique due to the presence of both an aminophenoxy group and a morpholinoethanone backbone, which confer distinct chemical and physical properties

Biologische Aktivität

2-(3-Aminophenoxy)-1-morpholinoethanone, also known by its CAS number 184944-87-4, is a compound of interest due to its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound is believed to influence several biochemical pathways, notably through:

- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity and subsequently altering metabolic pathways.

- Gene Expression Modulation : The compound may interact with transcription factors, influencing gene expression related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways such as the NF-κB pathway.

- Antibacterial Properties : Similar compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Study on Anticancer Effects

A notable study focused on the anticancer properties of this compound involved testing its effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in Hep3B and A549 cells. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent for cancer treatment.

Antibacterial Activity Assessment

In vitro assessments have shown that derivatives of this compound possess notable antibacterial properties. These compounds were tested against a range of bacterial strains, demonstrating effectiveness comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good membrane permeability due to its morpholino group, enhancing its bioavailability. Metabolic studies indicate that it undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, which may influence its therapeutic efficacy and safety profile.

Eigenschaften

IUPAC Name |

2-(3-aminophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-2-1-3-11(8-10)17-9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKMJEPQICGMPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351903 |

Source

|

| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184944-87-4 |

Source

|

| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.